molecular formula C4H6O4S2 B12800285 2,3-Dimercaptosuccinic acid, (-)- CAS No. 10008-75-0

2,3-Dimercaptosuccinic acid, (-)-

Cat. No.: B12800285
CAS No.: 10008-75-0
M. Wt: 182.2 g/mol
InChI Key: ACTRVOBWPAIOHC-LWMBPPNESA-N
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Description

2,3-Dimercaptosuccinic acid, (-)-, also known as meso-2,3-dimercaptosuccinic acid, is an organosulfur compound with the molecular formula C4H6O4S2. It is a white crystalline powder at room temperature and has a characteristic odor due to the presence of thiol groups. This compound is widely recognized for its role as a chelating agent, particularly in the treatment of heavy metal poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimercaptosuccinic acid can be synthesized through the reaction of maleic anhydride with thiourea, followed by hydrolysis. Another method involves the reaction of fumaric acid with hydrogen sulfide in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2,3-dimercaptosuccinic acid typically involves the catalytic hydrogenation of maleic anhydride in the presence of thiourea, followed by hydrolysis. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimercaptosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimercaptosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

2,3-Dimercaptosuccinic acid exerts its effects by binding to heavy metal ions through its thiol groups, forming stable, water-soluble complexes that are excreted from the body via the kidneys. This chelation process reduces the toxicity of heavy metals and facilitates their removal from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimercaptosuccinic acid is unique due to its high specificity for heavy metal ions and its ability to form stable, water-soluble complexes. Unlike some other chelating agents, it has a relatively low toxicity and is effective in treating a wide range of heavy metal poisonings .

Properties

10008-75-0

Molecular Formula

C4H6O4S2

Molecular Weight

182.2 g/mol

IUPAC Name

(2R,3R)-2,3-bis(sulfanyl)butanedioic acid

InChI

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1

InChI Key

ACTRVOBWPAIOHC-LWMBPPNESA-N

Isomeric SMILES

[C@H]([C@@H](C(=O)O)S)(C(=O)O)S

Canonical SMILES

C(C(C(=O)O)S)(C(=O)O)S

Origin of Product

United States

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